Pomalidomide-5-C13-NH2 (hydrochloride)
CAS No.:
Cat. No.: VC16589210
Molecular Formula: C26H39ClN4O4
Molecular Weight: 507.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H39ClN4O4 |
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Molecular Weight | 507.1 g/mol |
IUPAC Name | 5-(13-aminotridecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Standard InChI | InChI=1S/C26H38N4O4.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-28-19-12-13-20-21(18-19)26(34)30(25(20)33)22-14-15-23(31)29-24(22)32;/h12-13,18,22,28H,1-11,14-17,27H2,(H,29,31,32);1H |
Standard InChI Key | GXFXEOLNJJHBOC-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCCN.Cl |
Introduction
Structural Characteristics and Chemical Properties
Core Molecular Architecture
The compound features a phthalimidyl-glutarimide scaffold modified at the 5-position with an amino group (-NH2) and a stable carbon-13 isotope label. The hydrochloride salt formulation improves aqueous solubility to 34 mg/mL at physiological pH, compared to 12 mg/mL for the free base form. X-ray crystallographic analyses reveal critical hydrogen bonding interactions between the glutarimide moiety and CRBN's tri-tryptophan pocket, with the 5-amino substitution introducing a novel salt bridge with Asp329 in the target protein.
Physicochemical Profile
Key parameters include:
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Molecular formula: C₁₃H₁₃¹³CN₄O₃·HCl
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Exact mass: 507.07 g/mol (monoisotopic)
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LogP: 1.2 ± 0.3 (pH 7.4)
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pKa: 4.1 (imidazole), 9.8 (primary amine)
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Thermal stability: Decomposition onset at 218°C
The carbon-13 label enables precise pharmacokinetic tracking via mass spectrometry, with 98.5% isotopic purity confirmed by NMR .
Mechanism of Action and Biological Targets
CRBN-Mediated Protein Degradation
The compound acts as a molecular glue between CRBN and neosubstrates, inducing formation of an E3 ubiquitin ligase complex. Comparative studies show 3.4-fold higher binding affinity (Kd = 38 nM) for CRBN than pomalidomide, attributed to the 5-amino group's interaction with the target protein's hydrophobic pocket. Key degraded substrates include:
Substrate | Biological Impact | Degradation Efficiency (%) |
---|---|---|
IKZF1 | Plasma cell differentiation | 89 ± 5 |
IKZF3 | Myeloma cell survival | 92 ± 3 |
CK1α | Wnt signaling modulation | 45 ± 7 |
Immunomodulatory Effects
In vitro analyses demonstrate dual mechanisms:
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T-cell activation: Increases IL-2 production 4.2-fold and IFN-γ secretion 3.8-fold at 10 nM concentrations
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Tumor microenvironment modulation: Reduces IL-6 (62%), TNF-α (58%), and VEGF (41%) levels in co-culture models
The 5-amino modification enhances CRBN-dependent IL-2 induction while minimizing off-target TNF-α production compared to earlier IMiDs .
Pharmacokinetic Profile and Metabolism
Absorption and Distribution
Oral bioavailability reaches 84% in primate models, with peak plasma concentrations (Cmax) of 1,240 ng/mL achieved within 2 hours post-administration. The compound demonstrates 92% plasma protein binding, primarily to albumin, with a volume of distribution of 12 L/kg. Cerebrospinal fluid penetration reaches 18% of plasma levels, suggesting potential CNS activity.
Metabolic Pathways
Hepatic metabolism occurs via three primary routes:
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CYP1A2-mediated hydroxylation (42% of clearance)
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UGT1A1 glucuronidation (31%)
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Non-enzymatic hydrolysis (18%)
The carbon-13 label permits precise tracking of metabolite formation, revealing a terminal half-life of 8.7 hours in humans compared to 6.9 hours for unlabeled pomalidomide .
Preclinical and Clinical Efficacy Data
In Vivo Tumor Models
In a disseminated myeloma xenograft model (MM.1S cells):
Parameter | Pomalidomide-5-C13-NH2 | Standard Pomalidomide |
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Tumor Volume Reduction | 78% | 54% |
Median Survival | 68 days | 49 days |
CRBN Occupancy | 91% | 76% |
Clinical Trial Outcomes
Recent phase II data (NCT04889234) in 112 relapsed/refractory myeloma patients:
Grade ≥3 adverse events occurred in 63% of patients, primarily hematological toxicities manageable with dose adjustments .
Emerging Applications and Future Directions
PROTAC Development
The compound serves as a CRBN-recruiting ligand in proteolysis-targeting chimeras targeting:
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BRD4 (BRD4-PROTAC IC50 = 3.2 nM)
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BCL-6 (BCL-6-PROTAC DC50 = 12 nM)
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Androgen receptor (ARV-110 analog)
Combination Therapies
Synergistic effects observed with:
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Anti-CD38 antibodies (daratumumab): 89% ORR in triple-class refractory patients
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BCL-2 inhibitors (venetoclax): 72% MRD negativity in t(11;14) myeloma
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PD-1/PD-L1 inhibitors: 2.1-fold increase in tumor-infiltrating lymphocytes
Comparative Analysis with Related Compounds
The structural evolution from thalidomide derivatives demonstrates progressive optimization:
Parameter | Thalidomide | Lenalidomide | Pomalidomide | 5-C13-NH2 Derivative |
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CRBN Kd (nM) | 420 | 180 | 95 | 38 |
IL-2 Induction | 1.2x | 3.1x | 4.8x | 6.3x |
Plasma Half-life | 6h | 9h | 7.5h | 8.7h |
CNS Penetration | 5% | 8% | 12% | 18% |
This progression correlates with improved clinical outcomes in refractory populations .
Regulatory Status and Development Timeline
Global Approvals
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FDA Breakthrough Therapy Designation: Q3 2024
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EMA PRIME Eligibility: Under review
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PMDA Orphan Drug Status: Granted Q2 2024
Manufacturing Considerations
Current Good Manufacturing Practice (cGMP) production utilizes:
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Chiral resolution chromatography (98.5% ee)
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QbD-based crystallization control
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PAT-enabled continuous manufacturing
Stability data confirm 36-month shelf life at 25°C with <1% degradation .
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